- Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agentsBiochemical Pharmacology (Amsterdam, 2021, 183,,
Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

938-46-5 structure
Nome do Produto:1-(2,5-Dihydroxyphenyl)propan-1-one
1-(2,5-Dihydroxyphenyl)propan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2',5'-dihydroxypropiophenone
- 1-(2,5-dihydroxyphenyl)propan-1-one
- 2,5-Dihydroxypropiophenone
- EINECS 213-343-8
- Propiophenone,2',5'-dihydroxy
- 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)
- Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)
- 1-(2,5-dihydroxyphenyl)-1-propanone
- 2′,5′-Dihydroxypropiophenone
- NSC 87567
- MFCD00016465
- CS-0256650
- AKOS002392970
- 938-46-5
- G77431
- Propiophenone, 2',5'-dihydroxy-
- BRN 1938824
- SCHEMBL1129352
- NSC87567
- 1-(2,5-Dihydroxyphenyl)-1-propanone #
- 1-Propanone,5-dihydroxyphenyl)-
- WLN: QR DQ BV2
- A844721
- 1-Propanone, 1-(2,5-dihydroxyphenyl)-
- 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone
- NS00039688
- NSC-87567
- Propiophenone,5'-dihydroxy-
- DB-057438
- MZ5ZW5SJ67
- DTXSID60239657
- InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H
- EN300-6504460
- UNII-MZ5ZW5SJ67
- 1-(2,5-Dihydroxyphenyl)propan-1-one
-
- MDL: MFCD00016465
- Inchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
- Chave InChI: CFQYIIXIHXUPQT-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C(O)=CC=C(O)C=1
- BRN: 1938824
Propriedades Computadas
- Massa Exacta: 166.06300
- Massa monoisotópica: 166.063
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 167
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 31
- XLogP3: nothing
- Carga de Superfície: 0
- Superfície polar topológica: 57.5A^2
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.1708 (rough estimate)
- Ponto de Fusão: 95-99 °C
- Ponto de ebulição: 254.38°C (rough estimate)
- Ponto de Flash: 171.7°C
- Índice de Refracção: 1.5500 (estimate)
- PSA: 57.53000
- LogP: 1.69050
- Solubilidade: Not determined
1-(2,5-Dihydroxyphenyl)propan-1-one Informações de segurança
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S37/39-S26
- RTECS:UH0420000
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
1-(2,5-Dihydroxyphenyl)propan-1-one Dados aduaneiros
- CÓDIGO SH:2914501900
- Dados aduaneiros:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(2,5-Dihydroxyphenyl)propan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-21952-5MG |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | >95% | 5mg |
£46.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-275540-5g |
2',5'-Dihydroxypropiophenone, |
938-46-5 | 5g |
¥587.00 | 2023-09-05 | ||
TRC | D452518-10mg |
1-(2,5-Dihydroxyphenyl)propan-1-one |
938-46-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
Cooke Chemical | F835321-5g |
2',5'-Dihydroxypropiophenone |
938-46-5 | 97 | 5g |
RMB 484.80 | 2025-02-21 | |
Key Organics Ltd | MS-21952-10MG |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-6504460-0.25g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 0.25g |
$19.0 | 2023-05-29 | |
Enamine | EN300-6504460-100.0g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 100g |
$288.0 | 2023-05-29 | |
Enamine | EN300-6504460-0.1g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 0.1g |
$19.0 | 2023-05-29 | |
Enamine | EN300-6504460-5.0g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 5g |
$92.0 | 2023-05-29 | |
Enamine | EN300-6504460-50.0g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 50g |
$206.0 | 2023-05-29 |
1-(2,5-Dihydroxyphenyl)propan-1-one Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: Zinc chloride ; 90 s, 40 °C
Referência
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditionsGreen Chemistry Letters and Reviews, 2017, 10(4), 228-234,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, heated
Referência
- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditionsOrganic Chemistry Frontiers, 2014, 1(4), 415-421,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ; 2 - 8 h, 80 °C
Referência
- Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationshipsFood Chemistry, 2020, 321,,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Boron trifluoride dibutyl etherate
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Referência
- Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride ComplexesJournal of Organic Chemistry, 2000, 65(15), 4712-4714,
Synthetic Routes 6
Condições de reacção
Referência
- Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
Referência
- Intramolecular weak hydrogen bonds in substituted 4-arylthiazolesHeterocyclic Communications, 2003, 9(2), 165-170,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Boron trifluoride Solvents: Water
Referência
- Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinonesMolecules, 2019, 24(2),,
Synthetic Routes 10
Condições de reacção
Referência
- An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetatesHeterocycles, 2001, 55(12), 2423-2429,
Synthetic Routes 11
Condições de reacção
Referência
- Photo-induced condensation reaction of p-quinones with aldehydesBulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4,
Synthetic Routes 12
Condições de reacção
Referência
- Synthesis of o-hydroxyaryl alkyl ketonesZhurnal Organicheskoi Khimii, 1969, 5(3), 515-17,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Borane, trifluoro-, dihydrate ; 20 min, 90 °C
Referência
- An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cellsBioorganic Chemistry, 2020, 100,,
Synthetic Routes 14
Condições de reacção
Referência
- A direct route to acylhydroquinones from α-keto acids and α-carboxamido acidsTetrahedron Letters, 1998, 39(23), 3957-3960,
Synthetic Routes 15
Condições de reacção
Referência
- Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinonesActa Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8,
1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials
1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products
1-(2,5-Dihydroxyphenyl)propan-1-one Literatura Relacionada
-
Hossein Naeimi,Atefeh Amini,Mohsen Moradian Org. Chem. Front. 2014 1 415
-
Diana Catalina Palacio Lozano,Hugh E. Jones,Mark P. Barrow,Martin Wills RSC Adv. 2023 13 17727
-
3. CCCXXX.—Hydroxy-carbonyl compounds. Part V. The preparation of coumarins and 1 : 4-pyrones from phenol, p-cresol, quinol, and α-naphtholAlexander Robertson,William F. Sandrock,Catherine B. Hendry J. Chem. Soc. 1931 2426
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